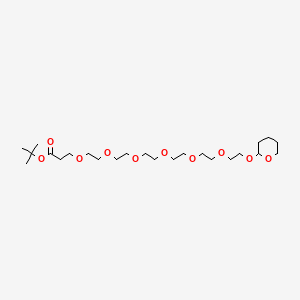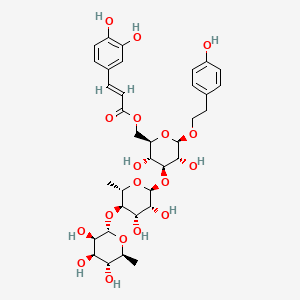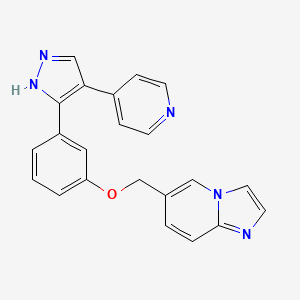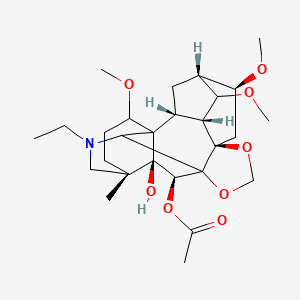
THP-PEG6-C2-Boc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
THP-PEG6-C2-Boc is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is part of the PEG family, which is known for its versatility in various chemical and biological applications. The compound contains a tetrahydropyran (THP) group, a PEG chain with six ethylene glycol units, and a tert-butoxycarbonyl (Boc) protecting group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of THP-PEG6-C2-Boc typically involves the following steps:
Formation of the PEG Chain: The PEG chain is synthesized by polymerizing ethylene oxide. The length of the chain is controlled by the amount of ethylene oxide used.
Introduction of the THP Group: The THP group is introduced by reacting the PEG chain with tetrahydropyran under acidic conditions.
Addition of the Boc Group: The Boc group is added by reacting the THP-PEG intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to form the PEG chain.
Batch Reactions: Batch-wise addition of the THP and Boc groups under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
THP-PEG6-C2-Boc undergoes various chemical reactions, including:
Substitution Reactions: The THP group can be substituted with other functional groups under acidic conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the amine group.
Oxidation and Reduction: The PEG chain can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include acids such as hydrochloric acid or sulfuric acid.
Deprotection Reactions: Reagents such as trifluoroacetic acid (TFA) are commonly used for Boc deprotection.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) can be used.
Major Products Formed
Substitution Reactions: Substituted THP-PEG derivatives.
Deprotection Reactions: THP-PEG6-C2 with an exposed amine group.
Oxidation and Reduction: Oxidized or reduced PEG derivatives.
科学研究应用
THP-PEG6-C2-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Medicine: Investigated for its potential in drug delivery systems and targeted cancer therapies.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
作用机制
The mechanism of action of THP-PEG6-C2-Boc involves its role as a linker in PROTACs. PROTACs work by bringing a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. The PEG chain provides flexibility and solubility, while the THP and Boc groups offer stability and protection during synthesis.
相似化合物的比较
Similar Compounds
Benzyl-PEG6-THP: Another PEG-based linker with a benzyl group instead of a Boc group.
PEG4-THP: A shorter PEG chain with four ethylene glycol units.
PEG8-THP: A longer PEG chain with eight ethylene glycol units.
Uniqueness
THP-PEG6-C2-Boc is unique due to its specific combination of a six-unit PEG chain, a THP group, and a Boc protecting group. This combination provides a balance of flexibility, solubility, and stability, making it particularly useful in the synthesis of PROTACs and other complex molecules.
属性
分子式 |
C24H46O10 |
|---|---|
分子量 |
494.6 g/mol |
IUPAC 名称 |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C24H46O10/c1-24(2,3)34-22(25)7-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-33-23-6-4-5-8-32-23/h23H,4-21H2,1-3H3 |
InChI 键 |
QAPRSBFAXJWIOU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOC1CCCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one](/img/structure/B11935124.png)
![(1xi)-1,5-Anhydro-1-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-D-glucitol](/img/structure/B11935140.png)
![Trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,22-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;dichloride](/img/structure/B11935141.png)

![4-[(2S)-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B11935153.png)




![N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide](/img/structure/B11935181.png)



![Tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate](/img/structure/B11935201.png)
